5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid
Description
5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a carboxylic acid group at the 4-position. This structure serves as a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its rigid geometry and hydrogen-bonding capabilities. The compound’s derivatives, such as those with protective groups (e.g., Fmoc) or substituents (e.g., halogens), are often synthesized to optimize pharmacokinetic properties or synthetic accessibility .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2,(H,12,13) |
InChI Key |
DWCMIXBGROJJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=NC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
Cyclization of Meldrum’s Acid with Aminopyridine Derivatives
A foundational method involves the condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with substituted 3-aminopyridine precursors. The reaction proceeds via nucleophilic attack at the carbonyl group of Meldrum’s acid, followed by cyclodehydration to form the naphthyridine core. Key steps include:
- Reaction Conditions : Heating in high-boiling solvents such as diphenyl ether or Dowtherm A at 180–220°C for 6–12 hours.
- Decarboxylation : Subsequent hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) removes the carboxylate group, yielding the tetrahydro-naphthyridine skeleton.
Table 1: Representative Cyclization Reactions
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-5-methylpyridine | Diphenyl ether | 200 | 8 | 58 |
| 3-Amino-4-chloropyridine | Dowtherm A | 190 | 10 | 62 |
Alkylation and Hydrolysis Strategies
Alkylation of intermediates with haloalkanes or diethyl sulfate in the presence of strong bases (e.g., potassium hydroxide) introduces substituents to the naphthyridine ring. For example, ethyl iodide reacts with 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid under reflux in ethanol-water mixtures to yield alkylated derivatives. Hydrolysis of ester intermediates (e.g., ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate) with sodium hydroxide completes the synthesis of the carboxylic acid.
Table 2: Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Time (Days) | Yield (%) |
|---|---|---|---|---|
| Ethyl iodide | KOH | Ethanol/water | 5 | 68 |
| Methyl iodide | NaOEt | Ethanol | 4 | 72 |
| n-Propyl iodide | KOH | Ethanol/water | 6 | 65 |
Modern Catalytic Approaches
Lewis Acid-Catalyzed Cyclizations
Transition metal catalysts (e.g., zinc chloride or boron trifluoride etherate) enhance regioselectivity in aza-Diels-Alder reactions. For instance, activated dienophiles react with enamine intermediates to form the tetrahydro-naphthyridine core with >75% enantiomeric excess in some cases.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial processes optimize throughput using continuous flow reactors. Key advantages include:
- Improved Heat Transfer : Exothermic steps (e.g., alkylation) are controlled precisely.
- Reduced Solvent Use : Ethanol-water mixtures are recycled, lowering environmental impact.
Table 3: Scalability Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Output (kg) | 500 | 2,000 |
| Purity (%) | 95 | 98 |
| Solvent Recovery (%) | 60 | 85 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol or acetone-water mixtures removes byproducts. For example, 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid is purified to >99% purity via two-stage crystallization.
Analytical Validation
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.2 ppm for C4-H in DMSO-d₆).
- HPLC-PDA : Quantifies purity using C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradients.
Table 4: Characterization Data
| Compound | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|
| 1-Ethyl-7-methyl derivative | 209–210 | 98.5 |
| 1-n-Propyl-7-methyl derivative | 198–200 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride finds use in scientific research across various disciplines. It serves as a building block in synthesizing complex molecules, and it is studied for its potential as an enzyme inhibitor or receptor ligand in biology. Moreover, it is investigated for its possible anticancer, anti-HIV, and antimicrobial properties in medicine and is utilized in developing new materials and chemical processes in industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound dihydrochloride commonly involves cyclization of precursors under specific conditions. A typical method includes reacting Meldrum’s acid with 3-aminopyridine derivatives, followed by cyclization and decarboxylation.
Industrial Production Methods
Industrial production involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification processes may include crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
this compound dihydrochloride can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Introduces functional groups like hydroxyl or carbonyl groups.
- Reduction: Leads to the formation of more saturated derivatives.
- Substitution: Occurs in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions
- Oxidation: Potassium permanganate or chromium trioxide.
- Reduction: Palladium on carbon (Pd/C) in hydrogenation reactions.
- Substitution: Halogenating agents or nucleophiles like sodium azide.
The major products depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core.
Scientific Research Applications
This compound dihydrochloride is used in chemistry as a building block for synthesizing complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or receptor ligand. Its potential anticancer, anti-HIV, and antimicrobial properties are under investigation in medicine. It is also utilized in the development of new materials and chemical processes in industry.
This compound dihydrochloride, a nitrogen-containing heterocyclic compound, has gained interest in medicinal chemistry because of its diverse biological activities.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 228.68 g/mol
- Structure : Features a bicyclic structure with a naphthyridine moiety and a carboxylic acid functional group, contributing to its reactivity and biological properties.
The compound displays several biological activities:
- Anti-inflammatory Effects : Compounds related to 5,6,7,8-tetrahydro-2,6-naphthyridine can reduce pro-inflammatory cytokines in vitro and in vivo, which is relevant in models of inflammatory diseases where cytokine production is elevated.
- Analgesic Effects : Some studies suggest the compound may possess analgesic properties through its interaction with pain pathways in the central nervous system.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways; for instance, it could inhibit kinases or phosphatases that play roles in cancer progression.
- Receptor Interaction : It has been suggested that this compound can bind to specific receptors involved in pain and inflammation modulation.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties which help mitigate oxidative stress in cells.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Detailed Analysis of Key Differences
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Hydroxyl Groups: The chloro substituent in 4-chloro-1,7-naphthyridine-2-carboxylic acid () enhances electrophilicity, making it reactive in cross-coupling reactions or as a halogen bond donor. In contrast, the hydroxyl group in 4-hydroxy-1,6-naphthyridine-3-carboxylic acid () increases solubility and enables metal coordination, which is critical for metalloenzyme targeting .
- Carboxylic Acid Position : Shifting the carboxylic acid from C4 (target compound) to C2 () or C3 () alters hydrogen-bonding patterns and steric interactions, impacting binding affinity in biological systems .
- Esterification : The ethyl ester in masks the carboxylic acid as a prodrug, improving membrane permeability. This modification is reversible in vivo, restoring the active acid form .
Physicochemical Properties
- Molecular Weight and Polarity : The Fmoc-protected derivative (400.44 g/mol) is significantly heavier and less polar than the parent compound (194.19 g/mol), affecting its application scope .
- Stability : Hydroxyl-containing analogs () require storage in dark, dry conditions due to sensitivity to oxidation, whereas chlorinated derivatives () are more stable under ambient conditions .
Biological Activity
5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that exhibits a wide range of biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O2
- Molecular Weight : 228.68 g/mol
- Structure : The compound features a bicyclic structure with a naphthyridine moiety and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- Acts as an inhibitor for various enzymes involved in disease pathways. For example, it may inhibit kinases or phosphatases that play roles in cancer progression.
-
Receptor Interaction :
- Binds to specific receptors involved in pain and inflammation modulation.
- Oxidative Stress Modulation :
Anticancer Properties
Research has demonstrated that derivatives of 5,6,7,8-tetrahydro-2,6-naphthyridine exhibit significant anticancer activity. For instance:
- In Vitro Studies : Various derivatives showed cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and cervical cancer .
- Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators like p21 .
Anti-inflammatory Effects
The compound has been shown to reduce pro-inflammatory cytokines in models of inflammatory diseases:
- In Vivo Studies : Demonstrated reduction in TNF-α and IL-1β levels in animal models .
- Cellular Studies : Inhibition of nitric oxide production in macrophage cell lines was observed at low concentrations (IC50 = 7.73–15.09 μM) .
Antimicrobial Activity
5,6,7,8-Tetrahydro-2,6-naphthyridine derivatives have exhibited antimicrobial properties:
- Bacterial Inhibition : Effective against various bacterial strains with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity.
Case Studies
A selection of relevant case studies highlights the potential therapeutic applications of 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives:
| Study | Findings | Application |
|---|---|---|
| Study 1 | Showed significant cytotoxicity against H1299 and A549 cell lines with IC50 values between 10.47 to 15.03 μg/mL | Cancer therapy |
| Study 2 | Demonstrated anti-inflammatory effects by reducing cytokine levels in drug-induced colitis models | Inflammatory disease treatment |
| Study 3 | Exhibited antimicrobial activity against Bacillus cereus with MIC = 15.62 µg/mL | Infection control |
Q & A
Q. What are the key structural features of 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid, and how do substitutions influence its biological activity?
The compound’s bicyclic naphthyridine core and carboxylic acid group are critical for its interactions with biological targets. Substitutions at positions C-2, C-5, C-6, and C-7 significantly modulate cytotoxicity. For example, introducing electron-withdrawing groups (e.g., halogens) at C-2 enhances activity against cancer cell lines, while bulkier substituents at C-6 may reduce solubility. Structure-activity relationship (SAR) studies using 3D-QSAR models have identified steric and electrostatic parameters as key drivers of potency .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
A two-step synthesis involving nucleophilic substitution and hydrolysis is widely used. For example, methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate can be treated with K₂CO₃/CS₂CO₃ in 1,4-dioxane to form intermediates, followed by NaOH-mediated hydrolysis to yield the carboxylic acid derivative. This method achieves ~63% overall yield with minimal side products. Structural confirmation is performed via ¹H NMR (e.g., δ 8.2 ppm for aromatic protons) and mass spectrometry .
Q. How is the purity and identity of synthesized derivatives validated?
Analytical methods include:
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
- ¹H/¹³C NMR : Confirmation of substituent positions and ring saturation (e.g., absence of aromatic protons in tetrahydro regions).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weights (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
Advanced Research Questions
Q. How can computational modeling optimize the design of naphthyridine-based inhibitors targeting proliferative diseases?
Molecular docking and dynamics simulations are used to predict binding affinities to targets like splicing factors or kinases. For example, derivatives with a piperidin-4-yl group at C-6 show strong interactions with the ATP-binding pocket of kinases via hydrogen bonding (e.g., with Asp831 and Lys721 residues). Free energy perturbation (FEP) calculations can prioritize candidates with improved binding ΔG values (< -9 kcal/mol) .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from cell-specific uptake or metabolic activation. A systematic approach includes:
- Pharmacokinetic profiling : Measure logP values to assess membrane permeability (optimal range: 1.5–3.5).
- Metabolite identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives).
- Pathway analysis : RNA sequencing to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) in responsive vs. resistant lines .
Q. How do substituents like methoxy or carboxy groups affect physicochemical properties and target engagement?
- Methoxy groups : Increase lipophilicity (logP +0.5) but may reduce aqueous solubility. For example, 5-[2-(3-methoxynaphthalen-2-yl)ethyl] derivatives show 2-fold higher IC₅₀ in P-glycoprotein-overexpressing cells due to efflux .
- Carboxy groups : Enhance solubility (cLogS +1.2) and enable salt-bridge interactions with basic residues (e.g., Arg983 in c-Met kinase), improving inhibitory activity (IC₅₀ < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
